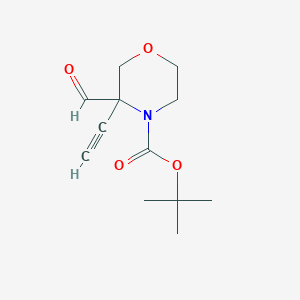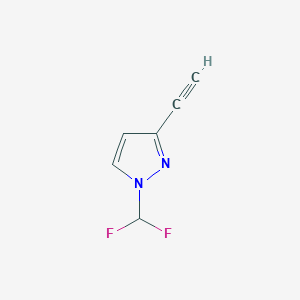
Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C19H20N2O2 It is a piperidine derivative known for its unique structure, which includes a benzyl group, a cyano group, and a phenyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with benzyl chloride and diethanolamine as raw materials. The process involves the following steps :
Preparation of Benzyl Diethanolamine: Benzyl chloride reacts with diethanolamine.
Formation of Benzyl Dichloroethylamine Hydrochloride: Benzyl diethanolamine reacts with thionyl chloride.
Synthesis of this compound: Benzyl dichloroethylamine hydrochloride reacts with benzyl cyanide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process is designed to be simple and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes . This inhibition can lead to effects such as reduced muscle contraction and altered neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-phenylpiperidine-1-carboxylate
Comparison: Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate and Benzyl 4-phenylpiperidine-1-carboxylate lack this functional group, leading to differences in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
benzyl 4-cyano-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c21-16-20(18-9-5-2-6-10-18)11-13-22(14-12-20)19(23)24-15-17-7-3-1-4-8-17/h1-10H,11-15H2 |
InChI-Schlüssel |
DNCICKHTKCCTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


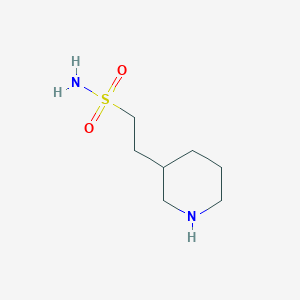

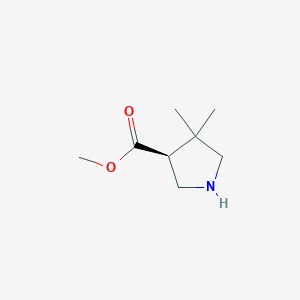


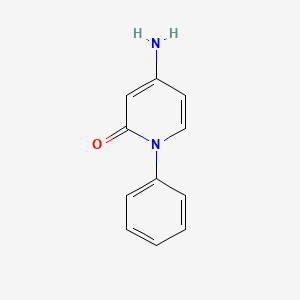
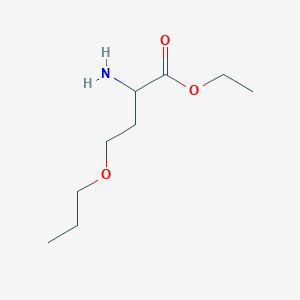
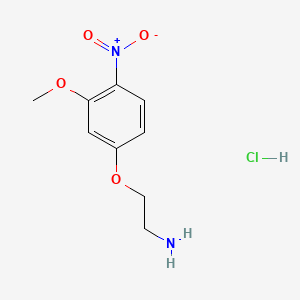
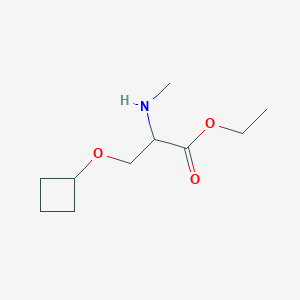
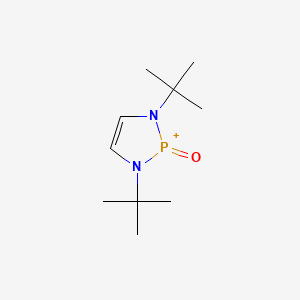
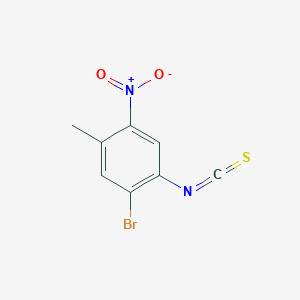
![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
